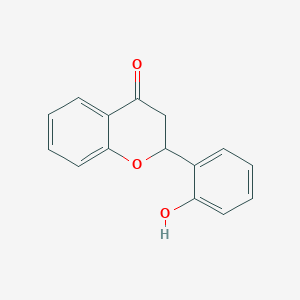

2'-Hydroxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938395 | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-76-4 | |

| Record name | 2′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyflavanone

Chemical Synthesis Approaches for 2'-Hydroxyflavanone

The synthesis of flavanones, including this compound, is often achieved through the cyclization of 2'-hydroxychalcones. tandfonline.com This process can be initiated under either acidic or basic conditions. tandfonline.com Traditional methods have employed reagents like acetic acid, sulfuric acid, or triethylamine. tandfonline.com

One common route starts with 2-hydroxyacetophenone (B1195853) derivatives. innovareacademics.in For instance, a multi-step synthesis can begin with the reaction of o-anisoyl chloride and later involve demethylation using aqueous hydrobromic acid in acetic acid to yield the final this compound product. chemicalbook.com Another approach involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with a suitable benzaldehyde (B42025) to form a chalcone, which is then cyclized. innovareacademics.in The intramolecular cyclization of 2'-hydroxychalcones is a key step in forming the flavanone (B1672756) core. researchgate.netnih.gov

Furthermore, researchers have developed one-pot methods that combine cyclization and O-demethylation of methoxychalcones to produce hydroxyflavanones efficiently. tandfonline.com For example, treating methoxychalcones with 36% hydrobromic acid can lead to both cyclization and regioselective O-demethylation. tandfonline.com

Synthesis of this compound Derivatives

To explore the structure-activity relationships of this compound, chemists have developed various derivatives by modifying its core structure.

2'-O-Alkylated Derivatives

The hydroxyl group on the 2'-position of the flavanone scaffold is a common target for derivatization. O-alkylation, the process of adding an alkyl group to an oxygen atom, can be achieved through methods like the Williamson ether synthesis. This reaction typically involves reacting the parent hydroxyflavanone with an alkyl halide in the presence of a base. researchgate.net For example, a series of O-alkyl derivatives of naringenin, a related flavanone, were synthesized by reacting it with various alkyl iodides in the presence of potassium carbonate. mdpi.com This general strategy can be applied to this compound to produce a library of derivatives with varying alkyl chain lengths and functionalities.

Stilbene-Fused this compound Analogues

An innovative approach to creating novel analogues involves fusing the flavanone structure with other biologically active scaffolds, such as stilbene (B7821643). The synthesis of these hybrid molecules is a multi-step process. researchgate.netnih.gov A typical route begins with a Heck reaction between 3-bromobenzaldehyde (B42254) and a styrene (B11656) derivative to create a stilbene intermediate. researchgate.netnih.govcore.ac.uk This stilbene is then reacted with a 2-hydroxyacetophenone under basic conditions in a Claisen-Schmidt condensation to form a stilbene-fused 2'-hydroxychalcone (B22705). researchgate.netnih.gov The final step is an intramolecular cyclization reaction to yield the desired stilbene-fused flavanone. researchgate.netnih.gov

Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues

Pyrano[2,3-c]pyrazoles are heterocyclic compounds that have been synthesized as analogues of 3-hydroxyflavones. The synthesis often starts from precursors like 3-formylchromones or pyrazole-chalcones. nih.govmdpi.com One synthetic route involves a Claisen-Schmidt condensation between 1-phenyl-1H-pyrazol-3-ol and various aldehydes to produce pyrazole-chalcones. mdpi.com These intermediates then undergo an Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization using hydrogen peroxide in a basic medium, to form the final 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com These complex structures can be further modified, for example, through methylation or palladium-catalyzed coupling reactions to create a diverse range of compounds. mdpi.com Multicomponent reactions, sometimes assisted by microwave irradiation or ultrasonic radiation, provide an efficient way to synthesize pyrano[2,3-c]pyrazole derivatives. nih.gov

Biotransformation and Microbial Glycosylation of this compound

Biotransformation utilizes microorganisms or their enzymes to carry out chemical modifications on a substrate. This method is valued for its high selectivity and environmentally friendly conditions. nsf.gov

Fungal Biotransformation for Novel Derivatives

Fungi are particularly useful for modifying flavonoids like this compound. In a notable study, the fungus Beauveria bassiana ATCC 7159 was used to transform this compound. nih.gov This process yielded five new derivatives through hydroxylation and glycosylation. nih.gov The biotransformation introduced hydroxyl groups and sugar moieties (specifically 4''-O-methyl-β-d-glucoside) at various positions on the flavanone skeleton. nih.gov

The resulting compounds were identified as 2',5'-dihydroxyflavanone and four novel glycosides. nih.gov These modifications significantly increased the water solubility of the parent compound by 30 to 280 times. nih.gov Similarly, other fungi like Aspergillus niger have been shown to biotransform flavanones, producing hydroxylated products. scielo.br Microbial transformation using Streptomyces species has also been explored to create novel glycosides of this compound. researchgate.net

**Table 1: Derivatives of this compound from Fungal Biotransformation using *Beauveria bassiana*** nih.gov

| Derivative Name | Type of Modification |

|---|---|

| 2',5'-dihydroxyflavanone | Hydroxylation |

| 2'-dihydroxyflavanone-5'-O-4''-O-methyl-β-d-glucoside | Hydroxylation & Glycosylation |

| 2'-dihydroxyflavanone-6-O-4''-O-methyl-β-d-glucoside | Glycosylation |

| 2'-dihydroxyflavanone-3'-O-4''-O-methyl-β-d-glucoside | Glycosylation |

| hydroxyflavanone-2'-O-4''-O-methyl-β-d-glucoside | Glycosylation |

Microbial Glycosylation for Structural Diversity

Microbial biotransformation serves as a powerful and efficient strategy for the structural modification of flavonoids like this compound. This approach, particularly through glycosylation, offers an effective means to generate novel derivatives with potentially enhanced physicochemical properties and biological activities. Fungi and bacteria possess diverse enzymatic systems, including glycosyltransferases (GTs), that can catalyze the attachment of various sugar moieties to the flavonoid scaffold, leading to a wide array of glycosylated products.

The use of whole-cell microbial cultures for glycosylation circumvents the need for costly and often unavailable nucleotide sugar donors required for in vitro enzymatic reactions, making it a more economically viable method for producing new compounds. nsf.gov Different microbial strains exhibit distinct regioselectivity, attaching sugar groups to specific positions on the this compound molecule, thereby creating a diverse set of derivatives from a single substrate.

Fungal biotransformation, in particular, has been successfully employed to diversify the structure of this compound. The filamentous fungus Beauveria bassiana ATCC 7159 has demonstrated its capability to both hydroxylate and subsequently glycosylate this compound. nih.gov This process can yield multiple products from a single fermentation batch. For instance, incubation of this compound with B. bassiana ATCC 7159 resulted in the biosynthesis of several derivatives, including hydroxyflavanone-2'-O-4″-O-methyl-β-d-glucoside. nih.gov This highlights the dual capability of the fungus to perform multiple reaction steps, first hydroxylation at various positions, followed by a specific O-methylation of the attached glucose unit.

Similarly, various bacterial strains have been utilized to generate glycosides of related flavonoids. While direct examples on this compound are specific, the methodologies are transferable. For example, engineered Escherichia coli strains and various Streptomyces species have been used to produce glucosides, glucuronides, and rhamnosides of hydroxyflavones, indicating a broad toolkit of biocatalysts available for creating structural diversity. nih.gov These microbial systems provide an environmentally friendly and efficient alternative to complex chemical synthesis, which often involves tedious protection and deprotection steps. nsf.gov

The biotransformation of this compound using Beauveria bassiana ATCC 7159 has been shown to produce a range of products. The process involves the fungus metabolizing the parent compound and converting it into more polar derivatives. nih.gov The primary products include both hydroxylated and glycosylated flavanones. This demonstrates that microbial transformation is not limited to simple glycosylation but can involve a cascade of enzymatic reactions leading to significant structural diversification.

| Microorganism | Substrate | Biotransformed Product(s) | Reference |

|---|---|---|---|

| Beauveria bassiana ATCC 7159 | This compound | 2',5'-dihydroxyflavanone-5'-O-4″-O-methyl-β-d-glucoside | nih.gov |

| Beauveria bassiana ATCC 7159 | This compound | 2'-dihydroxyflavanone-6-O-4″-O-methyl-β-d-glucoside | nih.gov |

| Beauveria bassiana ATCC 7159 | This compound | 2'-dihydroxyflavanone-3'-O-4″-O-methyl-β-d-glucoside | nih.gov |

| Beauveria bassiana ATCC 7159 | This compound | hydroxyflavanone-2'-O-4″-O-methyl-β-d-glucoside | nih.gov |

Characterization of Biotransformed Products

The structural elucidation of novel compounds generated through microbial biotransformation is a critical step that relies on a combination of chromatographic and spectroscopic techniques. The process begins with the isolation and purification of the products from the fermentation broth, typically achieved using methods like preparative thin-layer chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Once purified, the definitive structures of the biotransformed products are determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govmdpi.com

Mass Spectrometry (MS) provides essential information about the molecular weight of the new derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the exact molecular formula of the product. mdpi.com For instance, the addition of a glycosyl group to the this compound backbone results in a predictable mass increase, which is readily detected.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure determination. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:

¹H NMR: This experiment identifies the number and types of protons in the molecule and their immediate electronic environment. The appearance of new signals in the sugar region (typically 3.0-5.5 ppm) and the characteristic anomeric proton signal are initial indicators of successful glycosylation. researchgate.net

¹³C NMR: This provides information on the carbon skeleton of the molecule. The attachment of a sugar moiety results in additional carbon signals corresponding to the glucose or other sugar units. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, helping to piece together spin systems within the flavonoid and sugar moieties. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for identifying the glycosylation site. It shows long-range correlations (2-3 bonds) between protons and carbons. A cross-peak between the anomeric proton of the sugar and a carbon atom on the flavanone skeleton definitively establishes the point of attachment. mdpi.comresearchgate.net

For example, in the characterization of hydroxyflavanone-2'-O-4″-O-methyl-β-d-glucoside produced by Beauveria bassiana, extensive 1D and 2D NMR analysis was performed to confirm the structure. nih.gov The specific chemical shifts and correlations observed in the NMR spectra allowed for the precise identification of where the 4″-O-methyl-β-d-glucoside unit was attached to the this compound core. nih.gov

Pharmacological Activities and Underlying Mechanisms of 2 Hydroxyflavanone

Antineoplastic and Anticancer Activities

2'-Hydroxyflavanone exhibits notable antineoplastic and anticancer activities across a spectrum of cancer cell types. chemimpex.comspandidos-publications.com Its mechanisms of action are multifaceted, targeting key cellular processes that are dysregulated in cancer. mdpi.comspandidos-publications.com

Inhibition of Cell Proliferation and Colony Formation

A fundamental aspect of the anticancer activity of this compound is its ability to inhibit the proliferation of cancer cells. This inhibitory effect has been observed in a dose- and time-dependent manner in various cancer cell lines. mdpi.comspandidos-publications.com For instance, studies have demonstrated its efficacy in suppressing the proliferation of prostate cancer cells (PC-3, DU145, and C4-2), bladder cancer cells (5637, T24, UMUC-3, and 253J), and pancreatic ductal adenocarcinoma (PDAC) cells (BxPC-3 and MIA PaCa-2). mdpi.comspandidos-publications.comresearchgate.net In breast cancer, this compound has been shown to inhibit the survival of both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231, T47D) cell lines. nih.govoncotarget.com Similarly, it has shown potent inhibition of survival in VHL-mutant renal cell carcinoma (RCC) cells. nih.gov

Beyond inhibiting the proliferation of individual cells, this compound also effectively suppresses the ability of cancer cells to form colonies, a key characteristic of tumorigenicity. spandidos-publications.comnih.gov This has been demonstrated in breast cancer cell lines, where treatment with this compound led to a significant reduction in colony formation. nih.govoncotarget.com Similar findings have been reported for prostate and pancreatic cancer cells, indicating a broad-spectrum anti-clonogenic potential. spandidos-publications.comresearchgate.net

Table 1: Effect of this compound on Cancer Cell Proliferation and Colony Formation

| Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Prostate Cancer | PC-3, DU145, C4-2 | Inhibition of cell proliferation and colony formation. | spandidos-publications.com |

| Breast Cancer | MCF-7, MDA-MB-231, T47D | Inhibition of cell survival and clonogenic ability. | nih.govoncotarget.com |

| Pancreatic Cancer | BxPC-3, MIA PaCa-2 | Inhibition of cell viability and clonogenicity. | researchgate.net |

| Bladder Cancer | T24, 253J | Inhibition of cell viability and colony formation. | e-century.us |

| Renal Cell Carcinoma | 786-O, A498 (VHL-mutant) | Potent inhibition of survival and clonogenic survival. | nih.gov |

| Osteosarcoma | 143B | Reduction in cell viability. | nih.gov |

| Lung Cancer | SCLC and NSCLC cell lines | Inhibition of proliferation and growth. | nih.gov |

Induction of Apoptosis in Cancer Cells

A critical mechanism underlying the anticancer effects of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.com This process is essential for eliminating malignant cells and is often dysregulated in cancer. This compound triggers apoptosis through multiple interconnected pathways. mdpi.comnih.gov

The apoptotic process is executed by a family of proteases called caspases. cpn.or.kr this compound has been shown to activate key initiator and executioner caspases, notably caspase-9 and caspase-3. spandidos-publications.combiocrick.com Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. nih.govnih.govoncotarget.com

In pancreatic cancer cells, treatment with this compound resulted in increased levels of cleaved caspase-3. researchgate.netbiocrick.com Similarly, in prostate cancer cells, the compound induced a dose-dependent increase in the cleavage of caspase-3. spandidos-publications.com Studies on melanoma cells also revealed that this compound-induced apoptosis was associated with the depletion of caspase-3 and caspase-9. biocrick.com The activation of both caspase-3 and caspase-9 is a strong indicator that this compound triggers a caspase-dependent apoptotic cascade in various cancer types. cpn.or.krplos.org

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by activated caspase-3, which is considered a hallmark of this process. mdpi.com The cleavage of PARP renders the enzyme inactive, preventing DNA repair and facilitating cell death.

Treatment with this compound has been consistently shown to induce PARP cleavage in various cancer cell lines. In pancreatic cancer cells, increased levels of cleaved PARP were observed following treatment. researchgate.netbiocrick.com Similarly, in prostate cancer cells, this compound treatment led to a dose-dependent increase in PARP cleavage. spandidos-publications.com Furthermore, in osteosarcoma cells (143B), the compound upregulated the cleavage of PARP. mdpi.comnih.gov These findings collectively underscore the role of this compound in activating the final execution phase of apoptosis.

The mitochondria play a central role in the intrinsic apoptotic pathway. nih.gov A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov The loss of mitochondrial membrane potential is an early indicator of apoptosis and leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov

Studies have demonstrated that this compound can induce a loss of mitochondrial membrane potential in cancer cells. In osteosarcoma 143B cells, this compound-induced apoptosis was confirmed by a mitochondrial membrane potential assay. mdpi.comnih.govtandfonline.com Research on murine macrophages has also shown that this compound can prevent the loss of mitochondrial membrane potential induced by lipopolysaccharide (LPS). mdpi.comnih.gov This modulation of mitochondrial function is a critical step in the pro-apoptotic activity of this compound.

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. frontiersin.orgmdpi.com Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), are key components of this pathway. frontiersin.orgwikipedia.orgoncotarget.com Upregulation of DR5 expression can sensitize cancer cells to TRAIL-induced apoptosis.

This compound has been found to modulate the expression of both TRAIL and DR5. In human osteosarcoma 143B cells, treatment with this compound led to an increased expression of both TRAIL and DR5. mdpi.comnih.govtandfonline.com This suggests that this compound can enhance the susceptibility of cancer cells to apoptosis by activating the extrinsic, death receptor-mediated pathway. nih.gov

Table 2: Mechanisms of this compound-Induced Apoptosis

| Apoptotic Mechanism | Cancer Type / Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Caspase-Mediated Apoptosis | Pancreatic Cancer (BxPC-3, MIA PaCa-2), Prostate Cancer (PC-3, DU145), Melanoma (B16-F0, SK-MEL-24) | Increased cleaved Caspase-3; Depletion of Caspase-3 and Caspase-9. | spandidos-publications.comresearchgate.netbiocrick.com |

| PARP Cleavage | Pancreatic Cancer (BxPC-3, MIA PaCa-2), Prostate Cancer (PC-3, DU145), Osteosarcoma (143B) | Increased cleaved PARP. | mdpi.comspandidos-publications.comresearchgate.netnih.gov |

| Mitochondrial Membrane Potential | Osteosarcoma (143B) | Loss of mitochondrial membrane potential. | mdpi.comnih.govtandfonline.com |

| DR5 and TRAIL Expression | Osteosarcoma (143B) | Increased expression of Death Receptor 5 (DR5) and TRAIL. | mdpi.comnih.govtandfonline.com |

Mitochondrial Membrane Potential Modulation

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for their proliferation. This disruption primarily occurs at the G2/M phase, effectively preventing the cells from dividing and multiplying.

G2/M Phase Arrest

Multiple studies have confirmed that 2'-HF induces cell cycle arrest at the G2/M checkpoint in various cancer cell lines. In human breast cancer cells (MCF-7 and MDA-MB-231), treatment with 2'-HF resulted in an accumulation of approximately 40% of cells in the G2 phase. oncotarget.com Similarly, in VHL-mutant renal cell carcinoma (RCC) cells, a significant G2/M phase arrest was observed, with about 61% of cells accumulating in this phase after treatment. nih.gov This effect is also seen in pancreatic cancer cells and A549 human lung cancer cells. mdpi.comresearchgate.net The induction of G2/M arrest by 2'-HF appears to be a common mechanism through which it exerts its anti-proliferative effects across different types of cancer. medsci.org

Regulation of Cell Cycle Proteins (CDK4, Cyclin B1, p21)

The mechanism behind this compound's ability to induce G2/M phase arrest involves the modulation of key cell cycle regulatory proteins. Research has consistently shown that 2'-HF treatment leads to a reduction in the levels of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin B1. nih.govmdpi.comnih.gov These proteins are crucial for the transition of cells through the G1 and G2/M phases, respectively. The downregulation of both CDK4 and Cyclin B1 is a key factor in the observed G2/M arrest in renal and breast cancer cells. nih.govnih.gov

Furthermore, 2'-HF has been found to upregulate the expression of p21, a cyclin-dependent kinase inhibitor. mdpi.com The p21 protein plays a critical role in halting cell cycle progression in response to DNA damage and other cellular stressors. nih.govmolbiolcell.org It can inhibit the activity of CDK complexes, including those involving CDK4 and Cyclin B1, thereby preventing cell cycle advancement. nih.govdoi.org In some cancer cells, the upregulation of p21 by 2'-HF contributes to the G2/M arrest and subsequent apoptosis. mdpi.com

Anti-Metastatic and Anti-Invasive Effects

A crucial aspect of this compound's anti-cancer activity is its ability to inhibit metastasis and invasion, the processes by which cancer spreads to other parts of the body.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows cancer cells to become more motile and invasive. 2'-HF has been shown to effectively inhibit EMT in various cancer types, including prostate, breast, and lung cancer. mdpi.comspandidos-publications.comoncotarget.com This inhibition is a key mechanism underlying its anti-metastatic properties. By reversing the changes associated with EMT, 2'-HF helps to maintain the normal epithelial phenotype of cells, thereby reducing their invasive potential. nih.govoncotarget.com In prostate cancer cells, 2'-HF was found to inhibit EMT by suppressing the Wnt/β-catenin signaling pathway. spandidos-publications.com

Modulation of Mesenchymal Markers (Fibronectin, Vimentin) and Epithelial Markers (E-cadherin)

The inhibition of EMT by this compound is biochemically characterized by changes in the expression of key marker proteins. Studies have consistently demonstrated that 2'-HF treatment leads to a decrease in the levels of mesenchymal markers such as Fibronectin and Vimentin (B1176767). oncotarget.commdpi.comnih.govoncotarget.com Concurrently, it causes an increase in the expression of the epithelial marker E-cadherin. oncotarget.commdpi.comnih.govoncotarget.comaacrjournals.org This shift in protein expression, from a mesenchymal to an epithelial profile, is a hallmark of EMT reversal and signifies a reduction in the invasive capacity of the cancer cells. This effect has been observed in breast, lung, and prostate cancer cell lines. mdpi.comspandidos-publications.comoncotarget.comaacrjournals.org

Suppression of Cancer Cell Motility and Invasion

The culmination of this compound's effects on EMT and its associated markers is the significant suppression of cancer cell motility and invasion. In-vitro studies using wound-healing and Transwell invasion assays have shown that 2'-HF effectively reduces the migratory and invasive capabilities of various cancer cells, including those from the breast, prostate, and bladder, in a dose-dependent manner. mdpi.comresearchgate.netspandidos-publications.comnih.gov This suppression of cell movement and invasion is a direct consequence of the molecular changes induced by 2'-HF, ultimately hindering the metastatic potential of the cancer. spandidos-publications.comaacrjournals.org

Table 1: Summary of this compound's Effects on Cell Cycle and Metastasis

| Pharmacological Effect | Mechanism | Key Protein Modulation | Cancer Types Studied |

|---|---|---|---|

| Cell Cycle Arrest | Induction of G2/M phase arrest | ↓ CDK4, ↓ Cyclin B1, ↑ p21 | Breast, Renal, Pancreatic, Lung |

| Anti-Metastasis | Inhibition of Epithelial-Mesenchymal Transition (EMT) | ↓ Fibronectin, ↓ Vimentin, ↑ E-cadherin | Breast, Lung, Prostate |

| Anti-Invasion | Suppression of cell motility and invasion | - | Breast, Prostate, Bladder |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclin-Dependent Kinase 4 (CDK4) |

| Cyclin B1 |

| p21 |

| Fibronectin |

| Vimentin |

| E-cadherin |

Anti-Angiogenic Activity

This compound (2HF) demonstrates notable anti-angiogenic properties, interfering with the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govresearchgate.net This activity is primarily achieved through the modulation of key signaling molecules and cellular processes involved in angiogenesis.

Reduction of VEGF Expression

A primary mechanism of 2HF's anti-angiogenic effect is its ability to decrease the expression of Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.netnih.gov VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis.

In studies involving VHL-mutant renal cell carcinoma (RCC), 2HF treatment resulted in a significant reduction in VEGF expression levels. nih.gov This effect was more pronounced in VHL-mutant RCC cells compared to their wild-type counterparts. The loss of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate VEGF expression, contributing to the highly vascular nature of these tumors. nih.gov By inhibiting VEGF expression, 2HF directly counteracts this key pathological feature of VHL-mutant RCC. nih.gov

Similarly, in breast cancer cell lines, including the triple-negative MDA-MB-231, and the ER-positive MCF-7 and T47D cells, 2HF treatment led to a significant inhibition of VEGF levels, with a particularly marked effect in the aggressive MDA-MB-231 cells. nih.gov This reduction in VEGF was observed both in vitro and in vivo in a mouse xenograft model of triple-negative breast cancer. nih.govoncotarget.com The compound's ability to suppress VEGF is also implicated in its anticancer effects in bladder cancer. researchgate.netnih.gov

Inhibition of Cellular Tube Formation (CD31)

This compound further exerts its anti-angiogenic effects by inhibiting the formation of capillary-like structures, a critical step in angiogenesis. nih.govnih.gov This process, known as tube formation, can be assessed in vitro. In VHL-mutant RCC cells, 2HF treatment led to a specific and significant decrease in both the number and size of cellular tubes formed in a Matrigel assay. nih.gov

The inhibition of angiogenesis by 2HF in vivo is further evidenced by the decreased expression of the angiogenesis marker CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). nih.govoncotarget.comaacrjournals.org CD31 is a glycoprotein (B1211001) expressed on the surface of endothelial cells and is involved in cell-cell adhesion during the formation of vascular structures. thermofisher.com In mouse xenograft models of VHL-mutant RCC and triple-negative breast cancer, treatment with 2HF resulted in a marked decrease in CD31 levels in the tumor tissue, confirming its anti-angiogenic activity in a living organism. nih.govoncotarget.comaacrjournals.org This reduction in CD31 indicates a decrease in the density of blood vessels within the tumor. nih.govoncotarget.com

Specific Cancer Type Research

The anticancer effects of this compound have been investigated in various cancer types, with research highlighting its potential in breast, renal, and prostate cancers.

Breast Cancer (ER+, ER-, Triple-Negative)

This compound has demonstrated significant anticancer activity across different subtypes of breast cancer, including estrogen receptor-positive (ER+), estrogen receptor-negative (ER-), and triple-negative breast cancer (TNBC). nih.govoncotarget.com

In vitro studies have shown that 2HF inhibits the survival, clonogenic ability, and cell cycle progression of breast cancer cells, while inducing apoptosis. nih.govoncotarget.com It has been shown to be effective in inhibiting the survival of ER+ (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.govoncotarget.com The IC50 values for 2HF in these cell lines after 48 hours of treatment ranged from 24±2 to 30±3 μM. oncotarget.com

A key target of 2HF in breast cancer is the transporter protein RLIP76. nih.govaacrjournals.org 2HF treatment has been shown to decrease the levels of RLIP76 both in vitro and in vivo in a TNBC xenograft model. nih.gov The compound also inhibits the migratory capacity of breast cancer cells. nih.gov

In a mouse xenograft model using the triple-negative MDA-MB-231 cell line, administration of 2HF led to a regression of tumors. nih.govoncotarget.com Analysis of the resected tumors revealed a decrease in markers of survival and proliferation such as Ki67, pAkt, and survivin, as well as cell cycle proteins CDK4 and cyclin B1. nih.govoncotarget.com Furthermore, 2HF treatment resulted in an increase in the pro-apoptotic proteins BAX and BIM, and a decrease in the anti-apoptotic protein BCL-2. nih.gov It also decreased the expression of mesenchymal markers like vimentin and fibronectin while increasing the epithelial marker E-cadherin, suggesting a reversal of the epithelial-to-mesenchymal transition. nih.gov

| Breast Cancer Cell Line | Receptor Status | Effect of this compound | Key Molecular Targets/Pathways Affected |

|---|---|---|---|

| MCF-7 | ER+, PR+, HER2- | Inhibition of survival and migration. nih.gov | Decreased VEGF expression. nih.gov |

| T47D | ER+, PR+, HER2- | Inhibition of survival. nih.govoncotarget.com | Not explicitly detailed in the provided context. |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Inhibition of survival, clonogenic ability, and migration; Tumor regression in vivo. nih.govoncotarget.com | Decreased RLIP76, VEGF, Ki67, pAkt, survivin, CDK4, cyclin B1, vimentin, fibronectin; Increased BAX, BIM, E-cadherin. nih.govoncotarget.com |

| SKBR3 | HER2+ | Reduced cell viability. aacrjournals.org | Decreased RLIP, Ki67, CD31, vimentin, pAKT, survivin, Bcl2; Increased Bax, E-cadherin, cleaved-PARP. aacrjournals.orgmdpi.com |

Renal Cell Carcinoma (VHL-mutant RCC)

This compound has shown potent antiproliferative, anti-angiogenic, and pro-differentiation properties specifically in VHL-mutant renal cell carcinoma. nih.govnih.gov The loss-of-function mutations in the VHL gene are a major driver in a majority of RCC cases, leading to a highly vascularized tumor phenotype. nih.govnih.gov

In vitro studies revealed that 2HF suppresses the growth of VHL-mutant RCC to a greater extent than VHL-wild-type RCC. nih.gov This is achieved through the inhibition of epidermal growth factor receptor (EGFR) signaling, which is upregulated in VHL-mutant RCC. nih.gov The compound also induces G2/M phase cell cycle arrest by reducing the levels of cyclin B1 and CDK4. nih.govmdpi.com

A significant finding is that 2HF inhibits the activity of glutathione (B108866) S-transferase pi (GSTπ), an enzyme highly expressed in VHL-mutant RCC that is important for cell proliferation and adhesion. nih.govmdpi.com

In vivo studies using mice xenografts of VHL-mutant RCC confirmed the in vitro findings. nih.gov Treatment with 2HF led to decreased levels of the proliferation marker Ki67 and the angiogenic marker CD31. nih.gov Furthermore, 2HF increased the expression of E-cadherin, which is significant for restoring a normal epithelial phenotype. nih.gov Proteomic analyses of 2HF-treated VHL-mutant RCC revealed changes in proteins that are critical for survival, invasion, and metastasis, including the downregulation of vimentin and HSP90AB1. ascopubs.org

| Cell Line (VHL Status) | In Vitro Effects of this compound | In Vivo (Xenograft) Effects of this compound | Key Molecular Mechanisms |

|---|---|---|---|

| 786-O (VHL-mutant) | Suppressed proliferation, induced G2/M arrest, inhibited tube formation and cell migration. nih.gov | Decreased tumor growth, reduced Ki67 and CD31 expression, increased E-cadherin expression. nih.gov | Inhibition of EGFR signaling, reduction of cyclin B1 and CDK4, inhibition of GSTπ activity, decreased VEGF expression. nih.govmdpi.com |

| Caki-2 (VHL-wild-type) | Less significant suppression of proliferation compared to VHL-mutant cells. nih.gov | Not explicitly detailed in the provided context. | Less sensitive to 2HF-mediated inhibition of EGFR signaling. nih.gov |

Prostate Cancer (Castration-Resistant PCa)

This compound has demonstrated therapeutic potential in castration-resistant prostate cancer (CRPC), an advanced form of the disease that no longer responds to hormone therapy. spandidos-publications.comiiarjournals.org

Studies using androgen-independent prostate cancer cell lines (PC-3, DU145, and C4-2) have shown that 2HF inhibits cell proliferation and colony formation in vitro and delays tumor growth in subcutaneous xenograft models. spandidos-publications.com

Mechanistically, 2HF has been found to suppress the phosphorylation of both AKT and the signal transducer and activator of transcription 3 (STAT3). spandidos-publications.com The inactivation of the AKT/STAT3 signaling pathway subsequently modulates the expression of BCL-2 family proteins, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Mcl-1 and Bcl-2, ultimately inducing caspase-mediated apoptosis. spandidos-publications.com

Furthermore, in androgen-sensitive LNCaP prostate cancer cells, 2HF has been shown to inhibit androgen-induced cell proliferation and reduce androgen receptor (AR) protein levels, thereby attenuating androgen responsiveness. iiarjournals.orgnih.gov This suggests that 2HF can inhibit both androgen-dependent and -independent pathways in prostate cancer.

| Prostate Cancer Cell Line | Androgen Receptor Status | Effect of this compound | Key Molecular Targets/Pathways Affected |

|---|---|---|---|

| PC-3 | Negative | Inhibition of proliferation and colony formation; induction of apoptosis. spandidos-publications.comnih.gov | Suppression of AKT and STAT3 phosphorylation. spandidos-publications.com |

| DU145 | Negative | Inhibition of proliferation and colony formation; induction of apoptosis. spandidos-publications.comnih.gov | Suppression of AKT and STAT3 phosphorylation. spandidos-publications.com |

| C4-2 | Positive | Inhibition of proliferation and colony formation. spandidos-publications.com | Suppression of AKT and STAT3 phosphorylation. spandidos-publications.com |

| LNCaP | Positive | Inhibition of androgen-stimulated proliferation. iiarjournals.orgnih.gov | Down-regulation of androgen receptor (AR) protein. iiarjournals.orgnih.gov |

Bladder Cancer

Anti-Inflammatory Activities

Beyond its anticancer properties, this compound is recognized for its anti-inflammatory effects. mdpi.comresearchgate.net It can modulate inflammatory responses, particularly those induced by bacterial endotoxins like lipopolysaccharide (LPS).

This compound has been demonstrated to prevent cytotoxicity and the inflammatory response induced by lipopolysaccharide (LPS) in murine macrophages (RAW 264.7). nih.govnih.gov Pre-treatment with 2-HF significantly protects macrophages from LPS-induced apoptosis. nih.govnih.gov

The compound effectively blocks several key events in the inflammatory cascade. It prevents the LPS-induced production of reactive oxygen species (ROS) and nitric oxide (NO), as well as lipid peroxidation and the loss of mitochondrial membrane potential. mdpi.comnih.govnih.gov Crucially, 2-HF inhibits the release of a wide array of inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), various interleukins (IL-2, IL-10, IL-12p40, IL-15, IL-17), eotaxin, LIX, and monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.govnih.gov

The underlying mechanism for these anti-inflammatory effects involves the regulation of the ROS/MAPK/NF-κB signaling pathway. nih.govnih.gov 2-HF prevents the LPS-induced activation of the protein kinases p38 MAPK and SAPK/JNK. nih.govnih.gov It also averts the phosphorylation, nuclear translocation, and subsequent DNA binding of the nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. mdpi.comnih.govnih.gov

Table 6: Inhibition of LPS-Induced Inflammatory Mediators by this compound in Murine Macrophages

| Inhibited Mediator | Pathway/Process Affected |

| Reactive Oxygen Species (ROS) | Oxidative Stress |

| Nitric Oxide (NO) | Inflammatory Signaling |

| Lipid Peroxidation | Oxidative Damage |

| Inflammatory Cytokines (TNF-α, IL-2, IL-10, IL-12p40, IL-15, IL-17) | Inflammatory Response |

| Chemokines (Eotaxin, LIX, MCP-1) | Immune Cell Recruitment |

| p38 MAPK & SAPK/JNK Activation | MAPK Signaling Pathway |

| NF-κB Activation | NF-κB Signaling Pathway |

| Data from studies on LPS-treated RAW 264.7 murine macrophages. mdpi.comnih.govnih.gov |

Modulation of Pro-Inflammatory Mediators and Cytokines

This compound has been shown to effectively modulate a wide array of pro-inflammatory molecules, playing a crucial role in its anti-inflammatory effects. nih.govnih.gov

Research has consistently shown that this compound can inhibit the production of nitric oxide (NO). nih.govnih.govmdpi.com In studies using murine macrophage cell lines, pre-treatment with this compound significantly prevented lipopolysaccharide (LPS)-induced NO production. biocrick.comnih.govnih.gov This inhibitory effect on NO, a key inflammatory mediator, underscores the anti-inflammatory potential of this compound. biocrick.comnih.govmedchemexpress.com

This compound is recognized as a potent anti-oxidative agent. biocrick.comnih.gov It effectively prevents the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation induced by inflammatory stimuli such as LPS in murine macrophages. nih.govnih.govmdpi.com By mitigating oxidative stress, this compound helps to protect cells from damage and reduces the downstream inflammatory cascade. nih.govmdpi.com

A significant aspect of the anti-inflammatory action of this compound lies in its ability to suppress the release of a broad spectrum of pro-inflammatory cytokines. biocrick.comnih.gov Studies have demonstrated that this compound significantly inhibits the LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-12p40 (IL-12p40), Interleukin-15 (IL-15), and Interleukin-17 (IL-17) in macrophages. nih.govnih.govmdpi.com This comprehensive suppression of key cytokines highlights its potent anti-inflammatory properties. nih.gov For instance, some derivatives of this compound have shown profound inhibition of TNF-α and IL-1β. nih.gov

In addition to cytokines, this compound also curtails the production of inflammatory chemokines. biocrick.comnih.gov Research has shown that it inhibits the LPS-induced release of Eotaxin, LIX (a chemokine analogous to human CXCL5), and Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages. nih.govnih.govmdpi.com By inhibiting these chemokines, this compound can interfere with the recruitment of immune cells to sites of inflammation, further dampening the inflammatory response. nih.govmdpi.com

Suppression of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-2, IL-6, IL-10, IL-12p40, IL-15, IL-17)

Interference with Inflammatory Signaling Pathways

The modulatory effects of this compound on inflammatory mediators are largely due to its ability to interfere with critical intracellular signaling pathways.

A key mechanism underlying the anti-inflammatory effects of this compound is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. biocrick.com Studies have revealed that this compound prevents the LPS-induced phosphorylation and subsequent nuclear translocation of NF-κB in murine macrophages. biocrick.comnih.govmdpi.com By blocking the activation and movement of NF-κB into the nucleus, this compound effectively halts the transcription of a wide range of inflammatory cytokines and mediators, providing a centralized mechanism for its broad anti-inflammatory activity. nih.govnih.govmdpi.com

Interactive Data Table: Effects of this compound on Pro-Inflammatory Mediators

| Mediator | Effect of this compound | Cell Model/System | Inducer | Citation |

| Nitric Oxide (NO) | Inhibition of production | Murine Macrophages (RAW 264.7, J774A.1) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.commedchemexpress.com |

| Reactive Oxygen Species (ROS) | Reduction of generation | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Lipid Peroxidation | Prevention | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.comnih.gov |

| Interleukin-1β (IL-1β) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | nih.gov |

| Interleukin-2 (IL-2) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Interleukin-6 (IL-6) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | nih.govmdpi.comresearchgate.net |

| Interleukin-10 (IL-10) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Interleukin-12p40 (IL-12p40) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Interleukin-15 (IL-15) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Interleukin-17 (IL-17) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Eotaxin | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| LIX | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of release | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and nuclear translocation | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | biocrick.comnih.govnih.govmdpi.com |

Blocking of MAPK Pathway (p38MAPK, SAPK/JNK, ERK1/2)

This compound (2-HF) demonstrates significant anti-inflammatory and anti-cancer effects by modulating key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, which encompasses the p38 MAPK, Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK), and Extracellular signal-Regulated Kinase 1/2 (ERK1/2), is crucial in the cellular response to external stimuli and its dysregulation is linked to inflammation and carcinogenesis.

Research has shown that 2-HF can effectively block this pathway at multiple points. In murine macrophages stimulated with lipopolysaccharide (LPS), 2-HF prevents the induction of SAPK/JNK and p38MAPK. mdpi.com Specifically, it inhibits the phosphorylation of p38 MAPK and ERK1/2. biocrick.com This inactivation of the p38MAPK and ERK1/2 pathways by 2-HF has been linked to a decrease in the expression of downstream targets involved in cancer metastasis. biocrick.com The anti-inflammatory effects of 2-HF are also mediated by regulating the ROS/p38MAPK/SAPK/JNK/NF-κB pathway in murine macrophages. nih.gov This inhibition of critical signaling kinases underscores a primary mechanism through which this compound exerts its pharmacological activities. biocrick.com

Table 1: Effect of this compound on MAPK Signaling Pathways

| Kinase Target | Effect of this compound | Cell Model | Implication | Reference |

| p38 MAPK | Inhibition of phosphorylation | Murine Macrophages, Cancer Cells | Anti-inflammatory, Anti-metastatic | biocrick.com |

| SAPK/JNK | Forbids induction | Murine Macrophages | Anti-inflammatory | mdpi.combiocrick.com |

| ERK1/2 | Inhibition of phosphorylation | Cancer Cells | Anti-metastatic, Anti-proliferative | biocrick.com |

Downregulation of iNOS and COX-2 Expression

The inflammatory process heavily involves the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. medsci.orgnih.gov While direct studies on this compound's effect on iNOS and COX-2 protein expression are emerging, its impact on their downstream products is established.

In LPS-stimulated murine macrophages, 2-HF significantly prevents the production of nitric oxide (NO). mdpi.combiocrick.com Since iNOS is the enzyme responsible for the high-output production of NO during inflammation, this inhibition of NO strongly suggests that 2-HF downregulates the expression or activity of iNOS. researchgate.net This is a common mechanism for anti-inflammatory flavonoids. For instance, structurally related compounds such as 2'-hydroxychalcone (B22705) derivatives and tetramethoxy hydroxyflavone have been shown to suppress the expression of both iNOS and COX-2 in macrophages. nih.govnih.gov These compounds often act by blocking signaling pathways like NF-κB and AP-1, which are upstream regulators of the iNOS and COX-2 genes. nih.govnih.gov Therefore, it is mechanistically plausible that this compound reduces inflammation by downregulating the expression of iNOS and COX-2, key enzymes in the inflammatory cascade.

Efficacy in Rodent Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory properties of this compound observed in cellular models have been validated in preclinical rodent models of acute inflammation. A standard model for this purpose is the carrageenan-induced paw edema test in mice or rats, where a localized, acute, and well-characterized inflammatory response is induced by injecting carrageenan into the animal's paw. researchgate.net

In this model, 2-HF has demonstrated considerable anti-inflammatory effects. plos.orgmdpi.com Studies show that 2-HF produces a dose-dependent reduction in paw edema. mdpi.com For example, when administered to mice, 2-HF significantly decreased the inflammatory effect induced by carrageenan over several hours. mdpi.com This demonstrates the compound's ability to counteract the vascular permeability and cellular infiltration that characterize the acute inflammatory response in a living organism. plos.orgmdpi.comscience.gov The compound was also effective in other inflammatory models, including serotonin- and histamine-induced paw edema. plos.orgmdpi.com

Table 2: Efficacy of this compound in Carrageenan-Induced Paw Edema Model

| Animal Model | Effect | Observation | Reference |

| Mouse | Dose-dependent reduction in paw volume | Significant decrease in inflammatory effect after 1, 3, and 5 hours post-carrageenan injection. | mdpi.com |

| Rodent | Anti-inflammatory | Confirmed anti-inflammatory potential in a standard acute inflammation model. | plos.orgscience.gov |

Antioxidant Activities

Direct Free Radical Scavenging Properties (e.g., DPPH)

This compound possesses direct antioxidant activity, a common feature among flavonoids, which is characterized by the ability to donate a hydrogen atom to neutralize free radicals. nih.gov This property is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH radical is a stable free radical that changes color upon reduction, allowing for the quantification of a compound's scavenging ability.

Research confirms that this compound can scavenge DPPH radicals. An antioxidant assay revealed its activity with a reported logIC₅₀ value of 8.08 ± 0.11 μM. nih.gov This indicates a tangible, though moderate, capacity to directly neutralize free radicals. Interestingly, enzymatic modifications of the this compound structure, such as further hydroxylation, have been shown to significantly improve this radical scavenging activity. nih.gov

Table 3: DPPH Radical Scavenging Activity of this compound

| Compound | Assay | Result (logIC₅₀) | Reference |

| This compound | DPPH Radical Scavenging | 8.08 ± 0.11 μM | nih.gov |

Indirect Antioxidant Mechanisms

Beyond direct scavenging, many flavonoids exert antioxidant effects indirectly by boosting the cell's endogenous defense systems. One of the most important mechanisms is the induction of phase II antioxidant enzymes, which detoxify reactive oxygen species and their byproducts.

Heme oxygenase-1 (HO-1) is a critical cytoprotective enzyme that is induced in response to oxidative stress and other cellular insults. It catalyzes the degradation of pro-oxidant heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have signaling and protective functions. The induction of HO-1 is a key adaptive response to mitigate cellular injury.

While direct studies focusing solely on this compound's ability to induce HO-1 are limited, this mechanism is well-established for other flavonoids. For instance, hesperidin, a flavanone (B1672756) glycoside also found in citrus fruits, has been shown to protect liver cells from oxidative stress-related injury through the induction of HO-1 expression. The induction is often mediated by transcription factors like Nrf2, which is activated by antioxidant compounds and subsequently binds to the promoter region of the HMOX1 gene, driving its expression. Given the structural similarities and shared plant origin, it is plausible that this compound may also contribute to cellular antioxidant defenses through the induction of the HO-1 system.

Inhibition of Nitric Oxide (NO) Production

Other Biological Activities

Beyond its well-documented anti-inflammatory and anticancer effects, this compound exhibits a range of other significant biological activities. mdpi.comresearchgate.net These include the ability to counteract genetic mutations, combat parasitic infections, and interfere with the process of blood clot formation.

This compound is recognized for its antimutagenic activities. mdpi.comresearchgate.net Research has shown that flavonoids, as a class, can inhibit the mutagenic activity of certain compounds. mdpi.com Specifically, 2'-hydroxy substituted flavonoids have been noted in studies examining their potential to counteract mutagens. mdpi.com The antimutagenic property is a key aspect of its profile as a bioactive compound being investigated for various health applications. mdpi.comresearchgate.net

This compound (2HF) has demonstrated significant potential as a treatment for leishmaniasis, a parasitic disease. sciencedaily.com Studies have confirmed its effectiveness against Leishmania amazonensis, including strains that have developed resistance to conventional antimony-based drugs. plos.orgnih.gov

Research has shown that this compound is effective against both the promastigote (the form found in the insect vector) and the intracellular amastigote (the form that infects host macrophages) stages of Leishmania amazonensis. plos.orgnih.govresearchgate.net The compound inhibits the cellular proliferation of both wild-type and antimony-resistant parasite cells in a dose-dependent manner. plos.org It successfully decreases the infection index in macrophages for both strains without being toxic to the host cells. nih.gov This demonstrates that this compound does not exhibit cross-resistance with antimonials, making it a promising candidate for treating resistant infections. plos.orgnih.gov

The inhibitory concentrations (IC₅₀) highlight its potency against the parasite in its different life stages and resistance profiles.

| Parasite Form & Strain | IC₅₀ (µM) | Reference |

|---|---|---|

| Wild-Type Promastigotes | 20.96 | nih.gov |

| Antimony-Resistant Promastigotes | 24.34 | nih.gov |

| Wild-Type Intracellular Amastigotes | 3.09 | nih.gov |

| Antimony-Resistant Intracellular Amastigotes | 3.36 | nih.gov |

In vivo studies using murine models of cutaneous leishmaniasis have corroborated the in vitro findings. researchgate.net Oral administration of this compound was shown to significantly reduce the size of lesions caused by both wild-type and antimony-resistant L. amazonensis infections. sciencedaily.complos.orgnih.gov Furthermore, the treatment led to a substantial decrease in the parasite load in the infected tissues. plos.orgresearchgate.net In mice infected with wild-type promastigotes, a 98.8% inhibition of the parasite load was observed. plos.org For infections with antimony-resistant strains, the parasite load was reduced by 99%. nih.gov These results underscore the compound's ability to control the progression of the infection in a living organism. plos.org

This compound has been identified as an inhibitor of platelet aggregation. orientjchem.orgresearchgate.net Research shows it effectively inhibits aggregation induced by specific agents in human whole blood. orientjchem.orgresearchgate.netresearchgate.net The compound demonstrated a marked inhibitory effect on platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). orientjchem.orgmedchemexpress.commedchemexpress.com

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound against these two inducers.

| Inducer | IC₅₀ (µM) | Reference |

|---|---|---|

| Arachidonic Acid (AA) | 47.8 | orientjchem.orgmedchemexpress.com |

| Adenosine Diphosphate (ADP) | 147.2 | orientjchem.orgmedchemexpress.com |

Molecular Mechanisms and Cellular Signaling Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

Research indicates that 2'-Hydroxyflavanone can restrict the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.comresearchgate.net This inhibition has been observed in various cancer cell lines, including gastric, pancreatic, and prostate cancers. mdpi.com The mechanism involves the suppression of STAT3 phosphorylation, a critical step for its activation. mdpi.comspandidos-publications.com Upon ligand binding to its receptor, Janus kinases (JAKs) phosphorylate STAT3, which then forms an active dimer that translocates to the nucleus to regulate gene expression. researchgate.net By inhibiting this phosphorylation, this compound leads to the apoptosis of cancer cells. mdpi.comresearchgate.net For instance, in gastric carcinoma MGC-803 cells, 2HF treatment resulted in a significant decline in cell viability. mdpi.com Similarly, in pancreatic cancer cells, 2HF was shown to inhibit tumor growth and the STAT3 pathway. mdpi.com In prostate cancer, 2HF represses STAT3 phosphorylation and transactivation, contributing to apoptosis. mdpi.com

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway Modulation

This compound has been found to modulate the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway, which is crucial for cellular functions like proliferation, growth, and survival. mdpi.comgenome.jp In VHL-mutant renal cell carcinoma (RCC), 2HF has been shown to inhibit the activation of EGFR, PI3K, and subsequent phosphorylation of Akt. nih.gov This inhibition of the PI3K/Akt signaling pathway is a key mechanism behind its antiproliferative effects in these cells. nih.gov Furthermore, in prostate cancer, 2HF markedly suppresses AKT phosphorylation, which in turn affects downstream signaling. spandidos-publications.com The compound's ability to inactivate AKT/STAT3 signaling leads to cell apoptosis and growth inhibition. spandidos-publications.com Studies have also indicated that RLIP76, a target of 2HF, regulates the PI3K/Akt signaling pathway. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (ERK1/2, p38MAPK, SAPK/JNK)

This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation and apoptosis. mdpi.comnih.gov Specifically, 2HF has been shown to attenuate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. mdpi.comnih.gov This inactivation of ERK1/2 and p38 MAPK signaling pathways may be partly responsible for the reduced expression of matrix metalloproteinase (MMP)-2 and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis. nih.gov In vitro studies have demonstrated that 2HF's inhibition of the MAPK pathway contributes to the suppression of lung cancer cell metastasis. mdpi.comresearchgate.net Furthermore, in triple-negative breast cancer cell lines, 2HF treatment led to a decrease in the expression of pERK. mdpi.com

Wnt/β-catenin Signaling Pathway Suppression

This compound has been demonstrated to suppress the Wnt/β-catenin signaling pathway, particularly in the context of prostate cancer. mdpi.comspandidos-publications.comspandidos-publications.com This pathway is critical in regulating cell migration, invasion, and the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. spandidos-publications.comnih.gov 2HF achieves this suppression by inhibiting the phosphorylation of GSK-3β and reducing the expression and transactivation of β-catenin. spandidos-publications.comspandidos-publications.com In an inactivated Wnt pathway, a complex of proteins including GSK-3β targets β-catenin for degradation. spandidos-publications.com By modulating this pathway, 2HF can reverse EMT, as evidenced by the increased expression of E-cadherin and decreased expression of N-cadherin, vimentin (B1176767), and MMP9. spandidos-publications.combiocrick.com

Targeting of Ral-interacting protein (RLIP/RLIP76/RALBP1)

A significant molecular target of this compound is the Ral-interacting protein (RLIP), also known as RLIP76 or RALBP1. mdpi.combiocrick.com RLIP76 is a multifunctional protein involved in stress response, endocytosis, and the transport of glutathione-electrophile conjugates, which plays a role in drug resistance. oncotarget.comnih.gov Elevated levels of RLIP76 are observed in various cancers, including breast cancer, where it is important for cancer cell growth and metastasis. mdpi.comoncotarget.com 2HF has been shown to decrease the expression of RLIP76 in breast cancer cells, irrespective of their ER, PR, and HER2 status. oncotarget.com This reduction in RLIP76 levels contributes to the anticancer effects of 2HF, including the inhibition of cell proliferation and induction of apoptosis. biocrick.comoncotarget.com Furthermore, the inhibition of RLIP76 by 2HF has been shown to impair the invasive and migratory ability of breast cancer cells. mdpi.com

Modulation of Bcl-2 Family Proteins (Bcl-2, Bax, Mcl-1)

This compound influences the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. spandidos-publications.comoncotarget.comwikipedia.org This family includes both anti-apoptotic members, such as Bcl-2 and Mcl-1, and pro-apoptotic members, like Bax. oncotarget.comnih.gov The balance between these opposing proteins is crucial in determining a cell's fate. nih.gov In prostate cancer cells, 2HF treatment has been shown to downregulate the expression of the anti-apoptotic proteins Mcl-1 and Bcl-2, while the impact on the pro-apoptotic protein Bax was also noted. spandidos-publications.com Similarly, in pancreatic cancer cells, 2HF treatment led to a decrease in Bcl-2 levels and an increase in Bax levels, promoting apoptosis. mdpi.com In breast cancer xenografts, 2HF induced a downregulation of anti-apoptotic BCL-2, which was paralleled by an increase in pro-apoptotic BAX, thereby favoring an apoptotic response. oncotarget.com This modulation of Bcl-2 family proteins is a key mechanism through which 2HF induces caspase-mediated apoptosis. mdpi.comspandidos-publications.com

Regulation of Estrogen Receptor-alpha (ERα) and HER2

This compound has been found to regulate the expression of Estrogen Receptor-alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2), two important molecular markers in breast cancer. nih.govmdpi.com In ER-positive MCF-7 breast cancer cells, 2HF has been shown to deplete ERα and enhance the inhibitory effects of imatinib (B729) mesylate. mdpi.comnih.gov It also downregulates ERα gene networks in these cells. nih.gov In HER2-positive SKBR3 breast cancer cells, 2HF treatment resulted in a concentration-dependent decrease in HER2 protein levels. nih.gov The compound has been observed to inhibit the HSP90 network and associated proteins in HER2+ SKBR3 cells. nih.gov This ability to downregulate both ERα and HER2 suggests that 2HF could have therapeutic potential across different subtypes of breast cancer. nih.gov

Inhibition of Aldo-Keto Reductases (AKR1C3)

This compound has been identified as a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). nih.gov AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, is an enzyme implicated in the development of hormone-dependent cancers, such as prostate and breast cancer, due to its role in regulating ligand access to androgen and estrogen receptors. nih.gov

Research has demonstrated that this compound uncompetitively inhibits AKR1C3 with a half-maximal inhibitory concentration (IC50) value of 300 nM, a potency considered clinically promising. nih.gov The selectivity of this compound for AKR1C3 over other isoforms is a key characteristic. nih.gov This inhibitory action has been shown to attenuate the metabolism of prostaglandin (B15479496) D2 (PGD2) to 9α,11β-PGF2, a reaction dependent on AKR1C3. nih.gov In studies involving keloid fibroblasts, which overexpress AKR1C3, treatment with this compound successfully attenuated this metabolic conversion. nih.gov Furthermore, in primary human keratinocytes, the use of this compound as an AKR1C3 inhibitor resulted in abnormal regulation of cytokeratin 10 and loricrin during differentiation. researchgate.net

The inhibition of AKR1C3 by this compound presents a potential therapeutic strategy for hormone-dependent malignancies. nih.gov By modulating the activity of this enzyme, this compound can influence hormone signaling and cellular proliferation in cancer cells. frontiersin.org

Table 1: Inhibition of AKR1C3 by this compound

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | nih.gov |

| IC50 | 300 nM | nih.gov |

| Mode of Inhibition | Uncompetitive | nih.gov |

| Cellular Effect | Attenuation of PGD2 metabolism | nih.gov |

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound has been shown to be an effective inhibitor of the reductase activity of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). researchgate.net This enzyme is crucial for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a process that, when dysregulated, is implicated in metabolic conditions like type 2 diabetes. researchgate.netmdpi.com

Studies have reported that this compound inhibits the reductive activity of 11β-HSD1 with a half-maximal inhibitory concentration (IC50) of 10 μM. researchgate.net Notably, its inhibitory effect is selective for the reductase activity and does not significantly affect the oxidative activity of the enzyme. researchgate.net The presence of the hydroxyl group at the 2' position appears to enhance its inhibitory potency compared to the parent compound, flavanone (B1672756). bioscientifica.com

The inhibitory effect of this compound on 11β-HSD1 can be influenced by the presence of hexose-6-phosphate dehydrogenase (H6PDH). In intact cells co-expressing 11β-HSD1 and H6PDH, the IC50 values for this compound were similar for both dehydrogenase and reductase activities, although the inhibition of the dehydrogenase activity in cell lysates occurred at higher concentrations. core.ac.uk The selectivity of this compound for 11β-HSD1 over 11β-HSD2 makes it a compound of interest for modulating local glucocorticoid availability. researchgate.net

Table 2: Inhibition of 11β-HSD1 by this compound

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | researchgate.net |

| Activity Inhibited | Reductase activity | researchgate.net |

| IC50 (Reductase) | 10 μM | researchgate.net |

| Selectivity | Specific for 11β-HSD1 over 11β-HSD2 | researchgate.net |

Interaction with Glutathione (B108866) S-transferases (GSTs, GSTπ)

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. nih.gov The pi-class GST (GSTπ) is of particular interest as it is often overexpressed in tumor cells and plays a role in regulating kinase signaling pathways, such as the MAP kinase pathway, through protein-protein interactions. nih.govdovepress.com

While direct studies detailing the specific interaction and inhibition constants of this compound with GSTs, particularly GSTπ, are not extensively available in the provided search results, flavonoids as a class are known to interact with GSTs. ebi.ac.uk GSTs have non-catalytic roles, including the binding of flavonoid natural products in the cytosol. ebi.ac.uk Given that this compound is a flavonoid, it is plausible that it interacts with GSTs, potentially influencing their catalytic and non-catalytic functions. The overexpression of GSTπ in many tumors and its role in drug resistance and cell proliferation make it a viable target for anticancer drug development. nih.gov Inhibitors of GSTπ can act as chemosensitizers, potentiating the effects of other anticancer agents. nih.gov

Further research is needed to fully elucidate the specific molecular interactions and the functional consequences of this compound binding to GSTs and GSTπ.

Tumor Suppressor Gene Modulation (TP53, VHL Locus)

This compound has been shown to modulate the activity of tumor suppressor genes, which are critical for controlling cell growth and division. genecards.orgatlasgeneticsoncology.org

Preclinical studies have indicated that this compound can prevent the development of cancers with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. mdpi.com It is suggested that this compound helps to safeguard the VHL locus. mdpi.com Loss of VHL function is a key event in the development of clear cell renal cell carcinoma (ccRCC). oncotarget.com

In the context of colorectal cancer cells, this compound has been observed to induce caspase-mediated apoptosis, which is associated with an upregulation of p21. mdpi.comresearchgate.net The p21 protein is a well-known downstream target of the tumor suppressor p53 (encoded by the TP53 gene), and its induction leads to cell cycle arrest. oncotarget.com While the provided information does not describe a direct binding interaction between this compound and the TP53 protein itself, its ability to upregulate a key p53 target gene suggests an influence on the p53 signaling pathway. mdpi.comoncotarget.com

Table 3: Modulation of Tumor Suppressor Pathways by this compound

| Target/Pathway | Effect of this compound | Cancer Model | Reference |

|---|---|---|---|

| VHL Locus | Safeguards the locus | VHL-mutant cancer | mdpi.com |

| p21 | Upregulation | Colorectal cancer cells | mdpi.comresearchgate.net |

Oncogene Suppression (KRAS)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, and its aberrant activation drives tumor cell proliferation and survival. nih.gov

Research has shown that this compound can suppress the expression of KRAS in triple-negative breast cancer cell lines. mdpi.com This suppression of the KRAS oncogene is part of a broader effect on signaling pathways that contribute to cancer progression. mdpi.com In these in vitro models, the decrease in KRAS levels was observed alongside the reduced expression of other downstream signaling proteins, indicating an impact on the oncogenic signaling cascade. mdpi.com

While the wild-type KRAS allele can have a suppressive function on the mutated allele, the overexpression of mutant KRAS is a key driver of oncogenesis. nih.gov The ability of this compound to reduce KRAS levels suggests a potential mechanism for its anticancer activity. mdpi.com The precise mechanism by which this compound leads to the reduction of KRAS protein levels requires further investigation.

Table 4: Oncogene Suppression by this compound

| Oncogene | Effect of this compound | Cancer Model | Reference |

|---|

| KRAS | Decreased expression | Triple-negative breast cancer cells | mdpi.com |

Structure Activity Relationship Sar Studies for 2 Hydroxyflavanone

Impact of Hydroxylation Pattern on Bioactivity

The position of hydroxyl (-OH) groups on the flavonoid skeleton is a critical determinant of its biological activity. For flavanones, the hydroxylation pattern influences properties ranging from antioxidant capacity to interactions with cellular targets. oup.comscienceopen.com

The hydroxylation of the B-ring is considered particularly important for the antioxidant properties of flavonoids. oup.com Studies indicate that the specific placement of the hydroxyl group on the flavanone (B1672756) structure significantly alters its chemical and biological properties. oup.comoup.com For instance, fungal biotransformation of 2'-hydroxyflavanone has been used to create a novel derivative, 2',5'-dihydroxyflavanone. This addition of a second hydroxyl group to the B-ring was found to enhance the compound's antioxidant activity, as measured by its ability to scavenge DPPH radicals. nih.gov The logIC50 for DPPH radical scavenging activity decreased from 8.08 µM for the parent this compound to 6.19 µM for 2',5'-dihydroxyflavanone, indicating a more potent antioxidant effect. nih.gov

Furthermore, the hydroxylation at specific positions can enhance inhibitory effects on various enzymes. oup.comoup.com While much of the research focuses on hydroxylation at other positions (e.g., C3, C5, C7, C3', C4'), the presence of the C2'-OH group in this compound provides a unique structural feature that contributes to its distinct bioactivities, including its anticancer and anti-inflammatory effects. mdpi.comnih.gov The creation of flavanones with unusual hydroxylation patterns, such as the C2'-OH, is an area of ongoing research to understand their biosynthetic pathways and biological significance. oup.com

Effects of Glycosylation on Biological Activities (e.g., Antioxidant, Anticancer)

Glycosylation, the attachment of a sugar moiety to the flavanone structure, is a key modification that significantly affects the physicochemical properties and bioactivities of this compound. This process can alter water solubility, stability, and bioavailability. researchgate.netfrontiersin.org The impact of glycosylation on bioactivity can be complex, sometimes enhancing and other times diminishing the parent compound's effects. researchgate.netresearchgate.net

Several studies have demonstrated that microbial and fungal biotransformation can produce novel glycosides of 2'-hydroxyflavone (B191508)/flavanone with improved properties. For example, microbial glycosylation has been used to synthesize four new 2'-hydroxyflavone glycosides: hydroxyflavone-2'-O-β-D-glucuronide, hydroxyflavone-2'-O-α-L-rhamnoside, hydroxyflavone-2'-O-β-D-glucoside, and hydroxyflavone-2'-O-4”-O-methyl-β-D-glucoside. nih.gov These glycosylated products showed a 7 to 15-fold enhancement in water solubility compared to the parent compound. researchgate.netnih.gov

Crucially, some of these glycosides exhibited enhanced biological activity. Hydroxyflavone-2'-O-β-D-glucuronide and hydroxyflavone-2'-O-α-L-rhamnoside, in particular, displayed stronger DPPH radical scavenging activity than the original 2'-hydroxyflavone. researchgate.netnih.gov Similarly, fungal biotransformation of this compound yielded hydroxyflavanone-2'-O-4″-O-methyl-β-d-glucoside (Compound 5 in a specific study), which showed significantly improved anticancer activity against Glioblastoma 33 cancer stem cells. nih.gov The IC50 value decreased from 25.05 µM for this compound to 10.59 µM for its glycosylated derivative. nih.gov

However, it is also noted that O-glycosylation can, in some contexts, reduce the bioactivity of flavonoids. researchgate.net This highlights that the effect of glycosylation is highly dependent on the specific sugar attached and its position on the flavonoid core.

| Compound | Modification | Impact on Water Solubility | Impact on Bioactivity | Reference |

| Hydroxyflavone-2'-O-β-D-glucuronide | Glycosylation (Glucuronide) | Enhanced 7-15x | Stronger antioxidant activity than substrate | researchgate.netnih.gov |

| Hydroxyflavone-2'-O-α-L-rhamnoside | Glycosylation (Rhamnoside) | Enhanced 7-15x | Stronger antioxidant activity than substrate | researchgate.netnih.gov |